
2-Ethynyl-5-trifluoromethyl-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethynyl-5-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C10H4F3N. This compound is known for its unique structure, which includes an ethynyl group and a trifluoromethyl group attached to a benzonitrile core. It is a key precursor to many functional materials used in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-5-(trifluoromethyl)benzonitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with an acetylene source under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 2-ethynyl-5-(trifluoromethyl)benzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethynyl-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethynyl-5-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 2-ethynyl-5-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-ethynyl-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-ethynyl-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethynylbenzonitrile
- 2-ethynyl-5-methylbenzonitrile
- 2-ethynyl-5-chlorobenzonitrile
Uniqueness
2-ethynyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable precursor in various synthetic applications.
Eigenschaften
Molekularformel |
C10H4F3N |
|---|---|
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
2-ethynyl-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H4F3N/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h1,3-5H |
InChI-Schlüssel |
OGRONCRGBJHCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


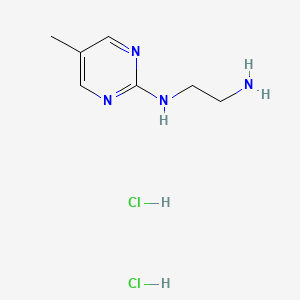
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
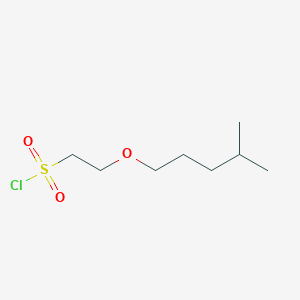
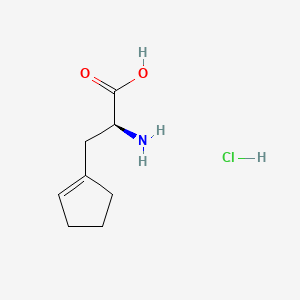
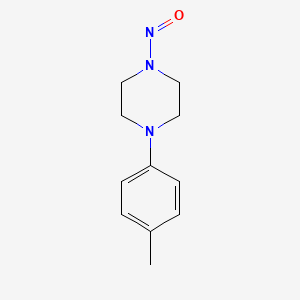
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)
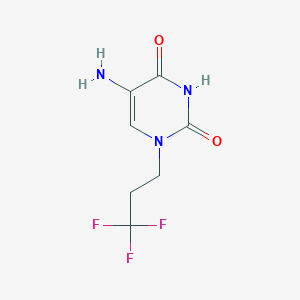
![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)

![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)

